N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXUNCOWZTOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the aromatic ring.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between an amine and a carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromophenyl and methylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The indole moiety can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like thiols and amines, and electrophiles like halogens, are often used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dehalogenated or demethylated products.
Scientific Research Applications
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, a methylsulfanyl group, and an indole moiety, making it a unique and potentially valuable molecule for various applications.
Potential Chemical Reactions
This compound can undergo various types of chemical reactions:
- Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Reduction: Reduction reactions can be used to remove or modify certain functional groups.
- Substitution: The bromophenyl and methylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
- Coupling Reactions: The indole moiety can be involved in coupling reactions to form more complex structures.
Research Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, the search results suggest that similar compounds are used for research applications.
CDK2 Inhibitors
search results mention the use of bromo-phenyl compounds in research regarding the inhibition of cyclin-dependent kinase 2 (CDK2) .
- SAR analyses indicated that substitution patterns of halogens on the phenyl rings significantly influence cytotoxic activity . The bromo at the para position of the “A” phenyl ring enhances anti-tumor activity, while the chloro substituents in the ortho or meta positions at the “B” phenyl ring are more effective than in the para position for both cytotoxic and CDK2 inhibitory activities .
- Several compounds with pyrazol or pyrimidine cores have been synthesized and evaluated for their CDK2 inhibitory activity . Some of these compounds demonstrated significant anticancer activity against human breast cancer cell lines .
Other Indole Derivatives
Other Indole derivatives have a range of applications.
- The Tryptophan–Kynurenine pathway, which involves indole derivatives, is being explored for clinical applications .
Identifiers
- CAS Number: 532970-01-7
- Molecular Formula: C25H23BrN2OS
- IUPAC Name: N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide
- InChI: InChI=1S/C25H23BrN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
Mechanism of Action
The mechanism of action of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide is likely related to its ability to interact with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The bromophenyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on formula C₂₅H₂₂BrN₂OS.
†Calculated from molecular formula in .
Key Observations
Halogen Effects :
- The target compound’s bromine substituent (electron-withdrawing, lipophilic) contrasts with fluorine in C064-0168 , which is smaller and less lipophilic. Bromine may enhance binding affinity in hydrophobic pockets, while fluorine improves metabolic stability.
- Example 116 also uses bromine but positions it on the indole’s 2-position, demonstrating how halogen placement alters scaffold interactions.
The absence of a sulfanyl group in the sulfonamide derivative () highlights the importance of this moiety in the target compound’s design .
Core Structure Variations: The benzamide group in the target compound and C064-0168 differs from the sulfonamide in , which may alter pharmacokinetic properties (e.g., membrane permeability, protein binding) .
Molecular Weight Trends: Molecular weights range from ~363 () to ~550 (), with the target compound (~503) falling within a typical range for drug-like molecules.
Implications for Drug Design
- Target Selectivity : The 4-bromophenylmethyl sulfanyl group may confer selectivity for bromine-sensitive targets, as seen in tyrosine phosphatase inhibitors .
- Metabolic Stability : Fluorinated analogs (e.g., C064-0168) could offer improved resistance to oxidative metabolism compared to brominated compounds .
- Synthetic Accessibility : Gold-catalyzed procedures () suggest viable routes for synthesizing indole derivatives, though the target compound’s specific synthesis remains unverified .
Biological Activity
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide is a complex organic compound belonging to the indole derivatives class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an indole moiety, a bromophenyl group, and a methylsulfanyl group, contributing to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Cholinesterase Inhibition : Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are particularly relevant in treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : Indole derivatives have shown potential antioxidant properties, which can mitigate oxidative stress-related cellular damage. This activity is crucial for preventing various diseases, including cancer and neurodegenerative disorders .
- Antimicrobial Properties : Some indole derivatives demonstrate antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
In Vitro Studies
Recent studies have focused on the inhibitory effects of this compound on cholinesterases. For instance:
- Cholinesterase Inhibition : A study reported that similar indole derivatives exhibited IC50 values ranging from 10 µM to 100 µM against AChE and BChE. The presence of electron-withdrawing groups like bromine enhances the inhibitory activity against these enzymes .
Case Studies
- Alzheimer's Disease Models : In an experimental model using transgenic mice, compounds structurally related to this compound demonstrated significant reductions in amyloid plaque formation when administered over a period of 12 weeks. This suggests a potential neuroprotective effect related to cholinesterase inhibition .
- Antioxidant Assays : The compound was evaluated for its antioxidant capacity using DPPH radical scavenging assays, showing promising results comparable to established antioxidants like ascorbic acid. This indicates its potential utility in formulations aimed at reducing oxidative stress .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
